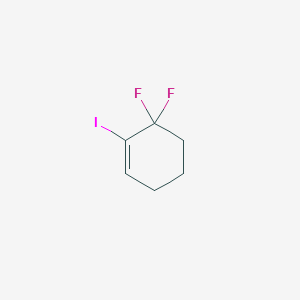![molecular formula C14H18O3 B14251989 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 268736-70-5](/img/structure/B14251989.png)
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is an organic compound with a unique structure that includes an alkyne group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- typically involves the reaction of 5-Hexyn-2-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-Hexyn-2-one or 5-Hexyn-2-al.
Reduction: Formation of 5-Hexen-2-ol or 5-Hexan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The methoxyphenyl group can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-ol: Similar structure but lacks the methoxyphenyl group.
5-Hexen-2-ol: Contains a double bond instead of a triple bond.
2-Methoxyphenyl ethanol: Similar aromatic group but different aliphatic chain.
Uniqueness
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is unique due to the presence of both an alkyne group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
268736-70-5 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2S)-1-[(4-methoxyphenyl)methoxy]hex-5-yn-2-ol |
InChI |
InChI=1S/C14H18O3/c1-3-4-5-13(15)11-17-10-12-6-8-14(16-2)9-7-12/h1,6-9,13,15H,4-5,10-11H2,2H3/t13-/m0/s1 |
InChI Key |
XGPRBMYAPKJBNE-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CCC#C)O |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
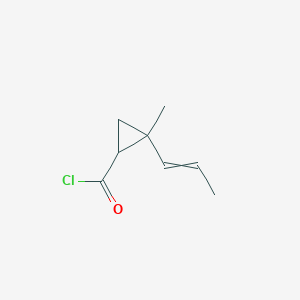
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
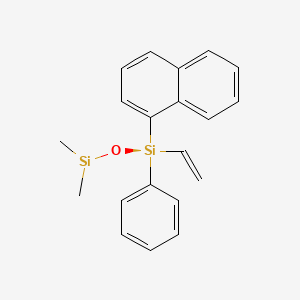
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)

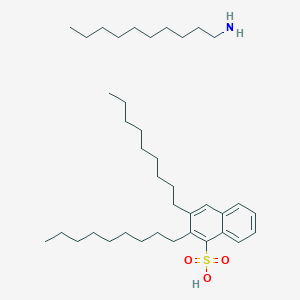
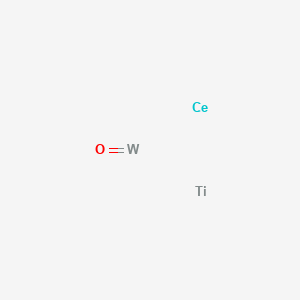
![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
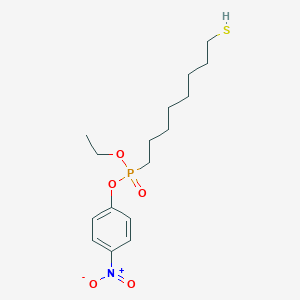
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
